Regioselective Sequential Coupling: A Unique Synthetic Capability vs. Mono- and Other Dihalogenated Quinolines
6-Bromo-3-iodoquinolin-4-OL serves as a platform for regioselective sequential palladium-catalyzed cross-coupling reactions, a capacity not shared by its closest analogs. The iodine at the 3-position is significantly more reactive in oxidative addition than the bromine at the 6-position, enabling a stepwise diversification strategy (e.g., Suzuki-Miyaura at C-3, followed by Sonogashira or aminocarbonylation at C-6) [1]. This is in direct contrast to 3-iodoquinolin-4-ol (CAS 64965-48-6), which lacks the secondary halogen handle, and 6-bromo-4-iodoquinoline (CAS 927801-23-8), where the different position of the iodine and the absence of the 4(1H)-one tautomer preclude this precise sequence [2].
| Evidence Dimension | Orthogonal Reactivity Handles for Sequential Coupling |
|---|---|
| Target Compound Data | Two distinct halogen atoms (Br, I) positioned to enable regioselective, sequential cross-coupling |
| Comparator Or Baseline | 3-iodoquinolin-4-ol (Single halogen), 6-bromo-4-iodoquinoline (Different halogen positions, different scaffold) |
| Quantified Difference | N/A (Qualitative structural advantage) |
| Conditions | Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.) |
Why This Matters
This orthogonal reactivity is a key structural determinant for building diverse compound libraries in drug discovery, providing a synthetic advantage that simplifies route design and reduces step count.
- [1] Mugnaini, C., Falciani, C., De Rosa, M., Brizzi, A., Pasquini, S., & Corelli, F. (2011). Regioselective functionalization of quinolin-4(1H)-ones via sequential palladium-catalyzed reactions. Tetrahedron, 67(31), 5776-5783. DOI: 10.1016/j.tet.2011.05.134 View Source
- [2] GlaxoSmithKline LLC. (2008). Quinoline derivatives as PI3 kinase inhibitors. U.S. Patent Application No. US20080300239A1. View Source
